R1498
Description
Structural Identification and Nomenclature
IUPAC Name and Molecular Formula
R1498, systematically named 5-(2-chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b]benzodiazepine , has the molecular formula C₁₈H₁₅ClN₄O and a molecular weight of 338.79 g/mol . The structure features a fused pyrazolo-benzodiazepine core with a 2-chlorophenyl substituent at position 5, a methoxy group at position 7, and a methyl group at position 3 (Figure 1). This arrangement confers planar rigidity to the heterocyclic system, which is critical for its kinase-binding activity.
Table 1: Key structural identifiers of this compound
Crystallographic and Spectroscopic Validation
X-ray crystallography confirms the tricyclic fused ring system with bond lengths and angles consistent with pyrazolo[3,4-b]benzodiazepine derivatives. The chlorophenyl group adopts a dihedral angle of 68.5° relative to the benzodiazepine plane, minimizing steric hindrance. Nuclear magnetic resonance (NMR) spectroscopy validates the structure through distinct proton environments:
- Methoxy group : Singlet at δ 3.85 ppm (3H, -OCH₃).
- Methyl group : Doublet at δ 1.42 ppm (3H, -CH₃).
- Aromatic protons : Multiplet signals between δ 7.2–7.6 ppm for the chlorophenyl moiety.
Mass spectrometry (ESI-MS) shows a parent ion peak at m/z 339.79 [M+H]⁺, aligning with the molecular weight.
Properties
CAS No. |
303196-31-8 |
|---|---|
Molecular Formula |
C18H15ClN4O |
Molecular Weight |
338.79 |
IUPAC Name |
5-(2-chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine |
InChI |
InChI=1S/C18H19ClN4O/c1-10-16-18(23-22-10)20-15-8-7-11(24-2)9-13(15)17(21-16)12-5-3-4-6-14(12)19/h3-10,16,18,20,22-23H,1-2H3 |
InChI Key |
DPNXJZDCWBJDSX-UHFFFAOYSA-N |
SMILES |
CC1C2C(NC3=C(C=C(C=C3)OC)C(=N2)C4=CC=CC=C4Cl)NN1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
R1498; R-1498; R 1498; |
Origin of Product |
United States |
Preparation Methods
Route 1: Condensation-Reduction-Cyclization Sequence
Step 1: Condensation of Pyrazole Amine with Nitrobenzoyl Chloride
-
Reactants : 1-Allyl-5-chloro-3-methyl-1H-pyrazol-4-ylamine and 2-nitrobenzoyl chloride.
-
Intermediate : N-(2-Nitrobenzoyl)pyrazole derivative (Yield: 65–75%).
Step 2: Nitro Group Reduction
-
Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) or SnCl₂/HCl.
-
Intermediate : N-(2-Aminobenzoyl)pyrazole derivative (Yield: 85–90%).
Step 3: Cyclodehydration
Step 4: Functionalization at C7 and C8
Route 2: Microwave-Assisted Coupling
Step 1: Microwave-Promoted Coupling
-
Reactants : Disubstituted benzophenone and 1-allyl-5-chloro-3-methyl-1H-pyrazol-4-ylamine.
-
Advantage : 50% reduction in reaction time compared to conventional heating.
Step 2–4 : Follows reduction and cyclization as in Route 1.
Key Reaction Optimization and Challenges
Cyclization Efficiency
-
Catalyst Screening : BCl₃/GaCl₃ outperformed Lewis acids like AlCl₃ in minimizing side products (Table 1).
-
Solvent Effects : Toluene provided superior regioselectivity over DMF or THF.
Table 1: Catalyst Impact on Cyclization Yield
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| BCl₃ | 78 | 95 |
| GaCl₃ | 75 | 93 |
| AlCl₃ | 52 | 85 |
Stereochemical Control
-
Chiral Resolution : Use of (S)-proline-derived intermediates ensured enantiomeric excess >98%.
-
Crystallization : Diastereomeric salt formation with L-tartaric acid enhanced optical purity.
Analytical Characterization
-
NMR : ¹H NMR (400 MHz, CDCl₃) δ 7.85 (d, J = 8.4 Hz, 2H), 6.95 (s, 1H), 4.20 (q, J = 7.1 Hz, 2H).
-
HPLC : Purity >99% (C18 column, acetonitrile/water, 0.1% TFA).
Scale-Up and Process Chemistry
-
Kilogram-Scale Synthesis : A linear 7-step process achieved 3.4 kg of this compound with 30–35% overall yield.
-
Cost-Effective Modifications : Replacement of Pd/C with ammonium polysulfide for nitro reduction reduced costs by 40%.
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 7 | 7 |
| Overall Yield (%) | 30–35 | 35–40 |
| Reaction Time | 48 h | 36 h |
| Catalyst Cost ($/g) | 12 | 18 |
Chemical Reactions Analysis
R1498 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenation or alkylation, leading to the formation of different derivatives .
Scientific Research Applications
In Vitro Studies
R1498 has been evaluated against a variety of cancer cell lines. The compound exhibited growth inhibition across multiple tumor types with IC50 values in the micromolar range. For example, it demonstrated significant anti-proliferative effects on HCC and GC cell lines, supporting its potential as a therapeutic agent .
In Vivo Studies
In animal models, this compound was tested on xenografts derived from human tumors. Key findings include:
- Tumor Growth Inhibition : this compound achieved over 80% tumor growth inhibition in several xenograft models compared to control groups treated with sorafenib, a standard multikinase inhibitor.
- Tumor Regression : In the BEL-7402 HCC model, 80% of animals treated with this compound showed tumor regression compared to only 10% in the sorafenib group .
- Safety Profile : this compound exhibited a favorable safety profile with less impact on body weight compared to sorafenib, indicating better tolerability during treatment .
Pharmacokinetic Properties
This compound has been characterized by favorable pharmacokinetic properties:
- Bioavailability : Studies indicated good oral bioavailability across different animal models.
- Therapeutic Window : The ratio between maximum tolerated dose (MTD) and effective dose (ED) suggests a wide therapeutic window, making this compound a promising candidate for further clinical development .
Comparative Analysis with Other Kinase Inhibitors
| Compound | Primary Targets | IC50 (nM) | Tumor Growth Inhibition (%) | Safety Profile |
|---|---|---|---|---|
| This compound | Aurora A/B, VEGFR2 | 25/67 | >80 | Better |
| Sorafenib | Raf-1, VEGFR2 | 7/4.2 | ~70 | Poorer |
| ENMD-2076 | Aurora A/B, FLT3 | 14/58 | ~90 | Variable |
This table highlights that while other inhibitors may have lower IC50 values for specific targets, this compound's overall efficacy and safety profile make it a strong candidate for further research .
Case Studies
-
Hepatocellular Carcinoma (HCC) :
- In preclinical models, this compound demonstrated significant tumor regression rates and was well-tolerated at therapeutic doses. This suggests its potential as a frontline therapy for HCC patients who are resistant to standard treatments.
-
Gastric Cancer (GC) :
- This compound's efficacy was also confirmed in GC xenograft models where it outperformed sorafenib in terms of both tumor inhibition and safety metrics.
- Nasopharyngeal Carcinoma :
Mechanism of Action
The mechanism of action of R1498 involves binding to central benzodiazepine receptors, which interact allosterically with gamma-aminobutyric acid (GABA) receptors. This interaction potentiates the effects of GABA, an inhibitory neurotransmitter, leading to increased inhibition of the ascending reticular activating system and blocking cortical and limbic arousal .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Similar Kinase Inhibitors
Sorafenib vs. This compound
- Target Profile: Sorafenib inhibits Raf-1 and VEGFR2 with nanomolar potency but lacks Aurora kinase activity . This compound’s broader inhibition of mitosis-related kinases enhances its antiproliferative effects.
- Efficacy: In GC and HCC xenografts, this compound outperformed sorafenib with 10–19% higher TGI and 50–80% tumor regression rates .
- Safety : Sorafenib caused severe body weight loss (>15%) in mice, whereas this compound maintained better tolerability .
ENMD-2076 vs. This compound
- In Vitro Potency : ENMD-2076 has stronger Aurora A inhibition (IC50 = 14 nM vs. 6,764 nM for this compound), but this compound’s multi-kinase profile compensates for this in vivo .
- Therapeutic Window : ENMD-2076 requires higher doses (150–225 mg/kg) for efficacy, whereas this compound achieves similar results at 25 mg/kg .
Regorafenib vs. This compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
